molecular formula C7H14NOPS B5066503 2-[Methyl(2-methylpropoxy)phosphinothioyl]acetonitrile

2-[Methyl(2-methylpropoxy)phosphinothioyl]acetonitrile

Cat. No.: B5066503
M. Wt: 191.23 g/mol
InChI Key: ZBZIBUJEOAQODM-UHFFFAOYSA-N
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Description

2-[Methyl(2-methylpropoxy)phosphinothioyl]acetonitrile is a chemical compound known for its unique structure and properties. It is often used in various industrial applications due to its stability and reactivity. The compound is characterized by the presence of a phosphinothioyl group, which imparts specific chemical behaviors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Methyl(2-methylpropoxy)phosphinothioyl]acetonitrile typically involves the reaction of appropriate phosphinothioyl precursors with acetonitrile under controlled conditions. The reaction conditions often include the use of solvents such as acetonitrile and catalysts to facilitate the reaction. The process may involve heating and stirring to ensure complete reaction and high yield.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized for efficiency, with careful control of temperature, pressure, and reaction time to maximize yield and purity. The final product is typically purified using techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[Methyl(2-methylpropoxy)phosphinothioyl]acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphinothioyl group to phosphine.

    Substitution: The compound can participate in substitution reactions, where the phosphinothioyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, with specific temperatures and solvents to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines. Substitution reactions can result in a variety of products depending on the nucleophile used.

Scientific Research Applications

2-[Methyl(2-methylpropoxy)phosphinothioyl]acetonitrile has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other phosphinothioyl compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the production of specialty chemicals and materials, including lubricants and additives.

Mechanism of Action

The mechanism of action of 2-[Methyl(2-methylpropoxy)phosphinothioyl]acetonitrile involves its interaction with specific molecular targets and pathways. The phosphinothioyl group can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Propanoic acid, 3-bis(2-methylpropoxy)phosphinothioylthio-2-methyl-: Known for its use as an extreme pressure anti-wear agent in lubricants.

    3-(O,O-Diisobutyldithiophosphoryl)-2-methylpropanoic acid: Another compound with similar phosphinothioyl functionality.

Uniqueness

2-[Methyl(2-methylpropoxy)phosphinothioyl]acetonitrile is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry.

Properties

IUPAC Name

2-[methyl(2-methylpropoxy)phosphinothioyl]acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14NOPS/c1-7(2)6-9-10(3,11)5-4-8/h7H,5-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBZIBUJEOAQODM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COP(=S)(C)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14NOPS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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